

Application Notes: Cy7 Maleimide in Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy7 maleimide*

Cat. No.: *B15554653*

[Get Quote](#)

Introduction to Near-Infrared (NIR) Imaging with **Cy7 Maleimide**

Near-infrared (NIR) fluorescence imaging is a powerful technique for non-invasively visualizing biological processes in living organisms.^{[1][2]} The use of fluorescent probes that absorb and emit light in the NIR window (700-900 nm) offers significant advantages for *in vivo* imaging, primarily due to the reduced absorption and scattering of light by biological tissues such as skin, blood, and fat in this spectral region.^{[2][3]} This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.^{[2][3]}

Among the various NIR fluorophores, cyanine 7 (Cy7) dyes are widely utilized for their long emission wavelengths, typically greater than 750 nm, which further minimizes tissue autofluorescence and enhances sensitivity.^{[1][3]} **Cy7 maleimide** is a thiol-reactive derivative of the Cy7 dye.^{[4][5][6]} The maleimide group specifically and efficiently reacts with free sulphydryl (thiol) groups on biomolecules, such as the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.^{[4][7][8]} This specific conjugation chemistry allows for the precise labeling of targeting moieties like antibodies and peptides, creating highly specific probes for *in vivo* imaging applications.^{[1][4]}

Key Applications:

The versatility of **Cy7 maleimide** has led to its widespread use in various research and drug development areas:

- Tumor Imaging and Cancer Research: Cy7-labeled antibodies, peptides (e.g., RGD), or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and the response to therapeutic interventions.[1][3][9]
- Biodistribution Studies: Researchers can track the accumulation, distribution, and clearance of drugs, nanoparticles, or other biological molecules in different organs and tissues over time.[3]
- Sentinel Lymph Node (SLN) Mapping: This technique helps identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor, providing crucial information for surgical guidance.[3]

Data Presentation

Table 1: Photophysical and Labeling Properties of **Cy7 Maleimide**

Property	Value	Source(s)
Excitation Wavelength (Max)	~745 - 756 nm	[3][5]
Emission Wavelength (Max)	~775 - 780 nm	[3][9]
Recommended Dye:Protein Molar Ratio	10:1 to 20:1	[5][10]
Optimal Degree of Substitution (DOS) for Antibodies	2 to 10	[5]
Recommended Antibody Concentration for Labeling	2 - 10 mg/mL	[5][11]

Table 2: Example In Vivo Imaging Parameters for Cy7-Labeled Probes

Parameter	Value	Source(s)
Typical Probe Dose (Mouse)	1 - 2 nmol	[3]
Administration Route	Intravenous (tail vein) injection	[1][3]
Typical Injection Volume (Mouse)	100 - 200 μ L	[3]
Imaging Time Points (Post-Injection)	1, 4, 8, 24, 48, 72 hours	[1][3]
Example Tumor-to-Background Ratio (Integrin Targeting)	Up to 4.35 ± 0.26	[9]

Experimental Protocols

Protocol 1: Labeling of an Antibody with **Cy7 Maleimide**

This protocol describes the general procedure for conjugating **Cy7 maleimide** to an antibody.

Materials:

- Antibody (or other protein/peptide with free thiols)
- **Cy7 maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- (Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
- Desalting column (e.g., Sephadex G-25) or spin column for purification

Procedure:

- Antibody Preparation:

- Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.[5][11]
- Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium ions.[11]
- (Optional) If the antibody does not have sufficient free thiols, disulfide bonds can be reduced. Add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[8][10] If using DTT, it must be removed by a desalting column before adding the maleimide dye.[5]

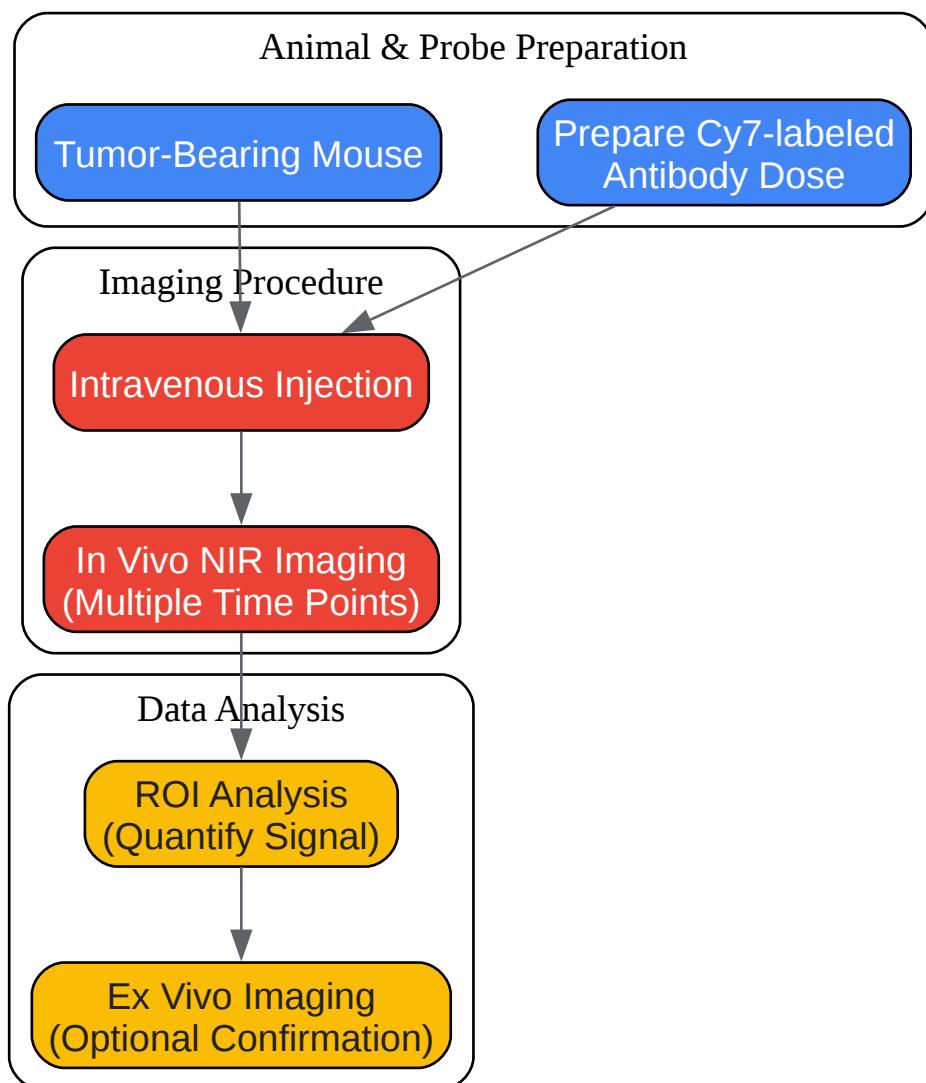
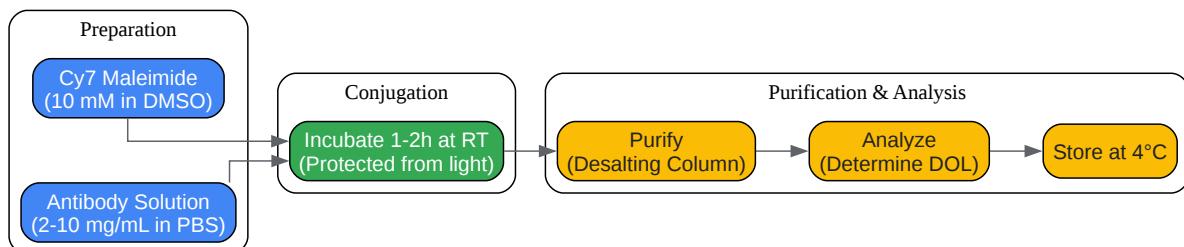
- Preparation of **Cy7 Maleimide** Stock Solution:
 - Allow the vial of **Cy7 maleimide** to warm to room temperature.
 - Add anhydrous DMSO to the vial to create a 10 mM stock solution.[5]
 - Vortex thoroughly to ensure the dye is completely dissolved. This solution should be used promptly.[5]
- Conjugation Reaction:
 - Add the **Cy7 maleimide** stock solution to the antibody solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.[5][10]
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.[8][10]
- Purification of the Conjugate:
 - Separate the Cy7-labeled antibody from the unreacted dye using a desalting column or a spin column according to the manufacturer's instructions.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the Cy7 dye (~756 nm).[5]
 - Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The optimal DOL for most antibodies is between 2 and 10.[5]

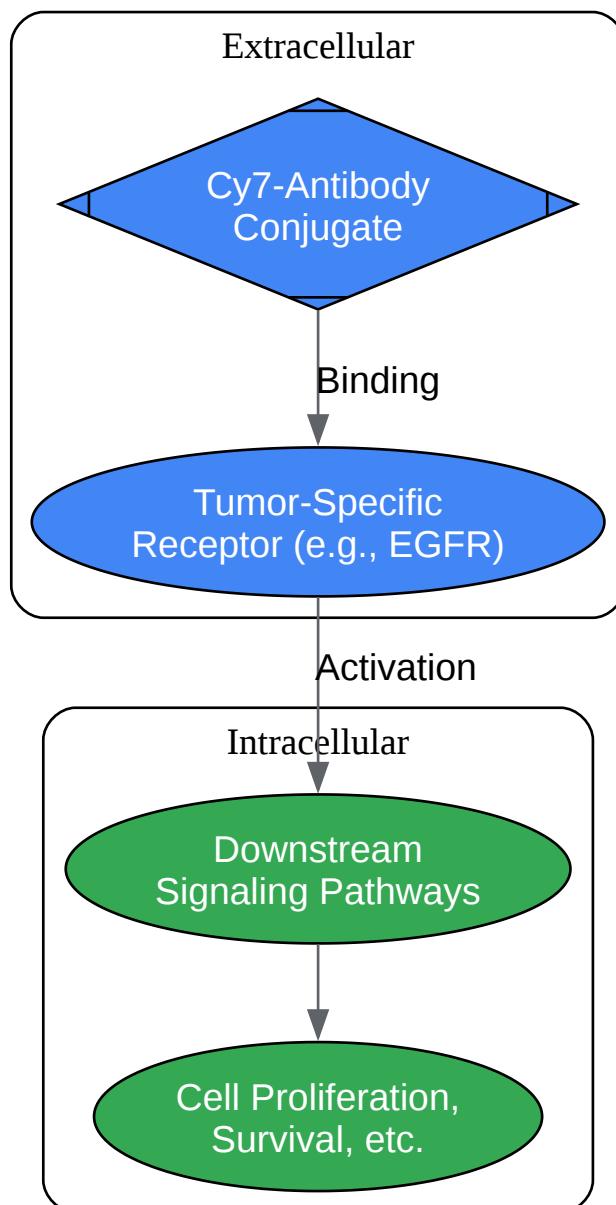
- Storage:
 - Store the purified Cy7-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

Protocol 2: In Vivo NIR Imaging of Tumors Using a Cy7-Labeled Antibody

This protocol provides a general workflow for in vivo tumor imaging in a mouse model.

Materials:



- Tumor-bearing mice
- Purified Cy7-labeled antibody
- Sterile PBS
- In vivo imaging system equipped with appropriate excitation and emission filters for Cy7


Procedure:

- Probe Administration:
 - Dilute the Cy7-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[\[3\]](#)
 - Administer the probe via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.[\[3\]](#)
- Image Acquisition:
 - Acquire a baseline image before injecting the probe to assess autofluorescence.
 - Anesthetize the mice and place them in the imaging chamber.
 - Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[\[1\]](#)[\[3\]](#)

- Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.[3]
Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs or tissues for quantitative analysis.[1]
 - Calculate the fluorescence intensity in each ROI to determine the probe's biodistribution and tumor-to-background ratio.
- Ex Vivo Imaging (Optional):
 - After the final in vivo imaging time point, euthanize the mice.
 - Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs) and arrange them for ex vivo imaging to confirm the in vivo signal distribution.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Near-Infrared Fluorescence Imaging of Tumor Integrin $\alpha v\beta 3$ Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes: Cy7 Maleimide in Near-Infrared (NIR) Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554653#cy7-maleimide-in-near-infrared-nir-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com